6-chloro-3-[(2E)-3-(4-ethylphenyl)prop-2-enoyl]-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-chloro-3-[(E)-3-(4-ethylphenyl)prop-2-enoyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO3/c1-2-13-3-5-14(6-4-13)7-9-18(22)17-12-15-11-16(21)8-10-19(15)24-20(17)23/h3-12H,2H2,1H3/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRINSZCALQRUBJ-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[(2E)-3-(4-ethylphenyl)prop-2-enoyl]-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethylbenzaldehyde and 6-chloro-2H-chromen-2-one.
Aldol Condensation: The key step involves an aldol condensation reaction between 4-ethylbenzaldehyde and 6-chloro-2H-chromen-2-one in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the enone intermediate.
Cyclization: The enone intermediate undergoes cyclization under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-[(2E)-3-(4-ethylphenyl)prop-2-enoyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the enone moiety to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of suitable solvents and catalysts.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino, thio, or alkoxy derivatives.
Scientific Research Applications
6-chloro-3-[(2E)-3-(4-ethylphenyl)prop-2-enoyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-chloro-3-[(2E)-3-(4-ethylphenyl)prop-2-enoyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Bioactivity
Chalcone-based coumarins, including the target compound, exhibit structure-activity relationships (SAR) influenced by substituent electronegativity, position, and steric effects. Key comparisons include:
Table 1: Comparison of Substituent Effects on Inhibitory Activity (IC₅₀)
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Halogens (e.g., Br, F) at para positions enhance activity by stabilizing the α,β-unsaturated ketone via resonance . The target compound’s 4-ethylphenyl group (electron-donating, EDG) lacks this effect, suggesting lower potency compared to halogenated analogs.
- Hydroxyl vs. Alkyl Groups : Cardamonin’s hydroxyl groups (Ring A) facilitate hydrogen bonding with biological targets, contributing to its low IC₅₀ of 4.35 μM. In contrast, the target compound’s chloro and ethyl groups prioritize lipophilicity over polar interactions .
- Steric Effects : Bulkier substituents (e.g., methoxy in 2h and 2p) reduce activity due to steric hindrance. The ethyl group in the target compound may similarly limit target binding .
Structural Analogues in Chromen-2-one Family
Halogenated Derivatives
- 6-Chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one (CAS 135065-47-3): Features chloro, hydroxy, and methyl groups.
- 6-Bromo-4-methyl-3-phenyl-2H-chromen-2-one (CAS 92796-40-2): Bromine at position 6 and phenyl at position 3. Bromine’s higher electronegativity may improve binding affinity compared to chlorine .
Thiophene-Substituted Analog
- 6-Chloro-3-hydroxy-2-(2-thienyl)-4H-chromen-4-one (CAS 39730-56-8): Replaces the ethylphenyl group with a thienyl ring. Thiophene’s aromaticity and sulfur atom could alter electronic properties and π-π stacking interactions .
Methoxy and Sulfonyl Derivatives
Crystallographic and Supramolecular Comparisons
- Hydrogen Bonding : Compounds like (E)-1-(5-hydroxy-2,2-dimethyl-2H-chromen-6-yl)-3-(3,4,5-trimethoxy-phenyl)prop-2-en-1-one () form robust hydrogen-bonded networks, improving crystallinity. The target compound’s lack of hydroxy groups may result in weaker intermolecular interactions .
- C–H···π Interactions: Derivatives such as (2E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-phenylprop-2-en-1-one () utilize aromatic stacking for stability, a feature less prominent in the ethyl-substituted target compound .
Biological Activity
6-chloro-3-[(2E)-3-(4-ethylphenyl)prop-2-enoyl]-2H-chromen-2-one, a synthetic organic compound belonging to the chromenone class, has garnered attention in recent years for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : C19H17ClO3
Molecular Weight : 324.8 g/mol
IUPAC Name : this compound
The compound features a chromenone backbone with a chloro substituent and an ethylphenyl group, contributing to its unique chemical properties.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting processes such as inflammation and oxidative stress.
- Receptor Modulation : It can interact with receptors that regulate cell proliferation and apoptosis, potentially leading to anticancer effects.
Antimicrobial Activity
Research has shown that chromenone derivatives exhibit significant antimicrobial properties. For instance, structural analogs have demonstrated effectiveness against various bacterial strains, including Gram-positive bacteria. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 15.625 μM, indicating potent activity against Staphylococcus aureus and Enterococcus species .
Anticancer Potential
Studies have indicated that compounds related to this compound may possess anticancer properties. The mechanism involves inducing apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and death .
Antioxidant Properties
The compound's structure suggests potential antioxidant activity, which is crucial for combating oxidative stress-related diseases. Research indicates that chromenones can scavenge free radicals, thereby protecting cells from damage .
Synthesis and Biological Evaluation
A study focused on synthesizing various chromenone derivatives, including this compound, evaluated their biological activities in vitro. The results highlighted the importance of substituents on the phenyl ring in enhancing biological efficacy .
Comparative Analysis of Similar Compounds
| Compound Name | Biological Activity | MIC (μM) | Notes |
|---|---|---|---|
| 6-Chlorochromone | Antimicrobial | 15.625 - 62.5 | Effective against Gram-positive bacteria |
| 6-Chlorochromanone | Anticancer | Varies | Induces apoptosis in cancer cells |
| 6-Chloro-3-(phenylprop-2-enoyl)chromenone | Antioxidant | Not specified | Scavenges free radicals |
This table illustrates the varied biological activities associated with structurally similar compounds, emphasizing the unique properties of the target compound.
Q & A
Q. Q1. What synthetic methodologies are recommended for preparing 6-chloro-3-[(2E)-3-(4-ethylphenyl)prop-2-enoyl]-2H-chromen-2-one?
A: The compound can be synthesized via Claisen-Schmidt condensation, a common approach for α,β-unsaturated ketones. Key steps include:
- Step 1: React 6-chloro-4-hydroxycoumarin with 4-ethylacetophenone under basic conditions (e.g., NaOH/ethanol) to form the chalcone backbone .
- Step 2: Optimize reaction temperature (60–80°C) and stoichiometry to favor the (E)-isomer. Confirm stereochemistry via coupling constants () .
- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane) and characterize using elemental analysis and melting point determination .
Q. Q2. Which spectroscopic techniques are critical for structural validation?
A: A multi-technique approach is essential:
Q. Q3. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve structural ambiguities?
A: SC-XRD provides definitive bond lengths, angles, and packing motifs:
- Crystallization: Use slow evaporation (e.g., ethanol/dichloromethane) to grow high-quality crystals .
- Refinement: Employ SHELXL for structure solution and ORTEP-3 for thermal ellipsoid visualization .
- Validation: Cross-check with CCDC databases (e.g., CCDC 1988019 for analogous structures) .
Advanced Research Questions
Q. Q4. How can density functional theory (DFT) complement experimental data for this compound?
A: DFT calculations (e.g., B3LYP/6-31G**) are used to:
- Validate geometry: Compare computed vs. experimental bond lengths/angles (e.g., C=O bond ≈ 1.22 Å) .
- Electronic properties: Predict HOMO-LUMO gaps to correlate with UV/Vis spectra .
- Reactivity: Simulate electrophilic sites for functionalization (e.g., Michael addition at the α,β-unsaturated ketone) .
Q. Q5. What strategies address contradictions in crystallographic data refinement?
A: Common issues and solutions include:
Q. Q6. How can molecular docking predict biological interactions of this compound?
A: Example workflow for riboswitch inhibition studies (as in ):
- Target selection: Retrieve the riboswitch structure (e.g., PDB ID 2YDB).
- Ligand preparation: Optimize the compound’s geometry with Gaussian09 and assign charges via AM1-BCC.
- Docking: Use AutoDock Vina to simulate binding poses, focusing on hydrogen bonds with conserved nucleotides (e.g., G40, U42) .
Q. Q7. What role do hydrogen-bonding motifs play in crystal packing?
A: Graph set analysis (e.g., Etter’s rules) reveals intermolecular interactions:
- Primary motifs: Identify R(8) dimers via O-H⋯O bonds between coumarin carbonyl groups .
- Secondary motifs: Analyze C-H⋯π interactions between ethylphenyl and chromenone rings .
- Impact on properties: Correlate packing density with thermal stability (TGA/DSC data) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
